Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolopyrimidines, a class of compounds to which this compound belongs, have been associated with a variety of biological activities, including sedative and anxiolytic effects .
Biochemical Pathways
Pyrazolopyrimidines have been noted for their potential in a wide range of applications, including as fluorophores for studying the dynamics of intracellular processes .
Result of Action
Compounds in the pyrazolopyrimidine class have been associated with a variety of effects, including inducing sleep and reducing anxiety .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as AMP phosphodiesterase and HMG-CoA reductase . These interactions are essential for regulating metabolic pathways and cellular processes. The compound’s ability to bind to specific enzyme active sites and inhibit their activity highlights its potential as a therapeutic agent in treating diseases related to these enzymes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of specific proteins involved in cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity and disrupting normal metabolic processes. This inhibition can lead to a cascade of effects, including altered cellular signaling and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can have sustained effects on cellular processes, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. At very high doses, the compound can exhibit toxic or adverse effects, indicating the importance of determining an optimal therapeutic dosage. These studies are crucial for understanding the compound’s safety and efficacy in potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Understanding these metabolic pathways is critical for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with these transporters and binding proteins is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCDINMGSABCMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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